3-(Furan-3-yl)-1H-pyrazol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

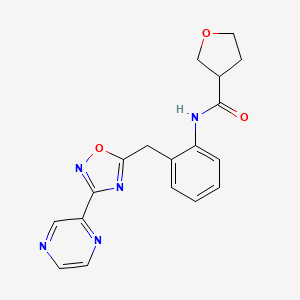

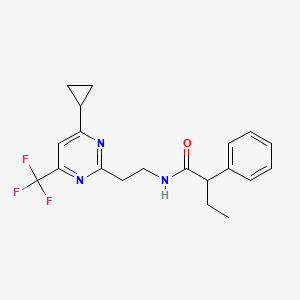

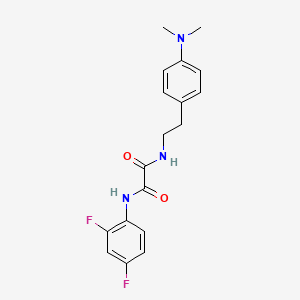

3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.147. The purity is usually 95%.

BenchChem offers high-quality 3-(3-furyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-furyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-(Furan-3-yl)-1H-pyrazol-5-carbonsäure, auch bekannt als 3-(3-Furyl)-1H-pyrazol-5-carbonsäure:

Pharmazeutische Entwicklung

This compound hat sich in der Entwicklung neuer Arzneimittel als vielversprechend erwiesen. Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielen zu interagieren, was es zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht. Forscher untersuchen seine Verwendung bei der Entwicklung neuer entzündungshemmender, krebshemmender und antimikrobieller Mittel .

Katalyse

Diese Verbindung wird auf ihre katalytischen Eigenschaften hin untersucht. Ihre Fähigkeit, chemische Reaktionen zu erleichtern, ohne dabei selbst verbraucht zu werden, macht sie in industriellen Anwendungen wertvoll. Speziell wird sie für die Verwendung in organischen Synthesen untersucht, bei denen sie bei der Bildung komplexer Moleküle aus einfacheren Molekülen helfen kann .

Materialwissenschaft

In der Materialwissenschaft wird this compound auf ihr Potenzial untersucht, neue Materialien mit einzigartigen Eigenschaften zu schaffen. Seine Einarbeitung in Polymere und andere Materialien kann ihre thermische Stabilität, mechanische Festigkeit und andere wünschenswerte Eigenschaften verbessern .

Analytische Chemie

Schließlich wird this compound in der analytischen Chemie zum Nachweis und zur Quantifizierung verschiedener Substanzen verwendet. Seine Reaktivität und Spezifität machen es zu einem wertvollen Reagenz in analytischen Methoden, das Wissenschaftlern hilft, das Vorhandensein verschiedener Verbindungen in Proben genau zu messen.

Wirkmechanismus

Target of Action

Furan derivatives have been found to interact with a variety of biological targets, including multiple receptors .

Mode of Action

It’s known that furan derivatives can undergo various reactions, including hydroarylation of the carbon–carbon double bond . This reaction occurs under superelectrophilic activation conditions in neat triflic acid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .

Biochemical Pathways

Furan derivatives are known to have broad-spectrum biological activities , suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

It’s known that the starting compounds and their hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

It’s known that the reactions of furan derivatives can proceed under various conditions, including the presence of brønsted superacid tfoh .

Eigenschaften

IUPAC Name |

3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSGAUUMYVXRLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129110-26-3 |

Source

|

| Record name | 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)

![3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2432219.png)

![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)

![N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2432224.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432227.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)